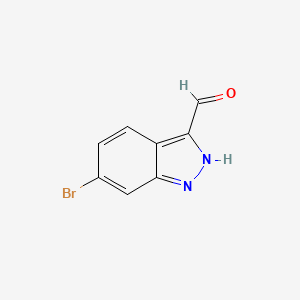

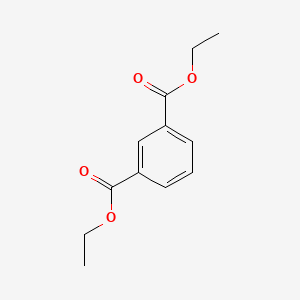

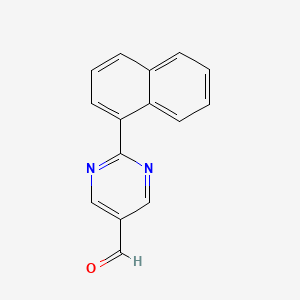

2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde

Vue d'ensemble

Description

The compound "2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde" is a pyrimidine derivative that incorporates a naphthalene moiety. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. The naphthalene group attached to the pyrimidine ring suggests that the compound could exhibit unique chemical and physical properties, making it a potential candidate for various applications in organic synthesis and medicinal chemistry.

Synthesis Analysis

The synthesis of related naphthalene-pyrimidine derivatives has been reported using different methods. For instance, a one-pot three-component condensation reaction was used to synthesize spiro[naphthalene-2,5'-pyrimidine]-4-carbonitrile derivatives, employing 1,3-dimethylbarbituric acid, aldehydes, and cyclohexylidene malononitrile with DBU as a catalyst . Another study reported the synthesis of naphtho[1',2':4,5]imidazo[1,2-a]pyridines through Rh(III)-catalyzed C–H functionalization of 2-arylimidazo[1,2-a]pyridine-3-carbaldehydes with cyclic α-diazo-1,3-diketones . These methods highlight the versatility of catalytic systems and the importance of functional group compatibility in the synthesis of complex naphthalene-pyrimidine structures.

Molecular Structure Analysis

The molecular structure of naphthalene-pyrimidine derivatives has been elucidated using various spectroscopic techniques. X-ray crystallography confirmed the structure of one such compound, revealing intermolecular and intramolecular hydrogen bonding within the crystal lattice . Another study used single-crystal X-ray diffraction to determine the structure of a naphthyl-pyrimidine compound, which formed a 1D chain structure through π-π stacking interactions . These analyses provide insights into the molecular geometry and potential interaction sites for further chemical reactions or biological interactions.

Chemical Reactions Analysis

The reactivity of naphthalene-pyrimidine derivatives can be influenced by the presence of functional groups and the overall molecular structure. For example, the synthesis of naphtho[1',2':4,5]imidazo[1,2-a]pyridines involved a cascade reaction featuring C–H bond carbenoid insertion and [5 + 1] annulation, demonstrating the compound's ability to undergo complex transformations . The presence of substituents on the naphthalene and pyrimidine rings can also affect the compound's reactivity, as seen in the synthesis of various metal complexes with a pyrimidine-based ligand .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene-pyrimidine derivatives are characterized by their spectroscopic signatures and thermal behavior. Spectroscopic documentation using techniques such as FT-IR, UV-Visible, NMR, and TG/DSC analysis provides detailed information about the functional groups and stability of the compounds . The thermal analyses indicate the temperature ranges for processes such as drying, which are crucial for practical applications . Additionally, the solvatochromic behavior of related compounds has been studied, showing negative solvatochromism, which could be significant for applications in materials science .

Applications De Recherche Scientifique

1. Anti-Inflammatory Applications

- Summary : Pyrimidines display a range of pharmacological effects including anti-inflammatory activities. Their anti-inflammatory effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature . The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted.

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. CDK2 Inhibition

- Summary : Certain pyridine derivatives, including those substituted with naphthyl and thienyl moieties, have been found to inhibit the CDK2 enzyme .

- Methods : The compounds were synthesized starting from a base compound and then various derivatives were prepared to obtain the functionalized derivatives . The newly synthesized compounds were evaluated for their ability to in vitro inhibit the CDK2 enzyme .

- Results : The CDK2/cyclin A2 enzyme inhibitory results revealed that several compounds are among the most active inhibitors with IC50 values of 0.57, 0.24, 0.65, 0.50, and 0.93 µM, respectively, compared to roscovitine (IC50 0.394 μM) .

Propriétés

IUPAC Name |

2-naphthalen-1-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O/c18-10-11-8-16-15(17-9-11)14-7-3-5-12-4-1-2-6-13(12)14/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXITZIWRQYRTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NC=C(C=N3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649828 | |

| Record name | 2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde | |

CAS RN |

915919-73-2 | |

| Record name | 2-(Naphthalen-1-yl)pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.